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Compound of Interest

Compound Name: Vosilasarm

Cat. No.: B611295

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vosilasarm (also
known as RAD140 or EP0062) in preclinical patient-derived xenograft (PDX) models of breast
cancer. The included protocols are based on published studies and are intended to guide
researchers in designing and executing experiments to evaluate the efficacy and mechanism of
action of Vosilasarm.

Introduction to Vosilasarm and PDX Models

Vosilasarm is an orally bioavailable, nonsteroidal selective androgen receptor modulator
(SARM).[1][2] It functions as an agonist at the androgen receptor (AR) in certain tissues, such
as breast cancer, leading to the suppression of tumor growth.[1][3] Vosilasarm is under
investigation for the treatment of AR-positive (AR+), estrogen receptor-positive (ER+), and
HER2-negative (HER2-) breast cancer.[4][5]

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a
patient directly into an immunodeficient mouse.[6][7] These models are considered highly
clinically relevant as they retain the histological and genetic characteristics of the original tumor,
including its heterogeneity.[8][9] This makes them a powerful tool for preclinical drug
evaluation.[3] Preclinical studies have demonstrated that Vosilasarm effectively suppresses
the growth of AR+/ER+/HER2- breast cancer PDX models.[3]
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Mechanism of Action in AR+/ER+ Breast Cancer

In AR+/ER+ breast cancer, Vosilasarm binds to and activates the androgen receptor. This
activation is believed to inhibit tumor growth through a distinct mechanism of action that
includes the suppression of the estrogen receptor (ER) pathway.[4] A key part of this
mechanism is the AR-mediated repression of the ESR1 gene, which codes for ERa.[4] By
downregulating ER signaling, Vosilasarm can inhibit the proliferation of breast cancer cells that

are dependent on this pathway.
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Caption: Vosilasarm Signaling Pathway in AR+/ER+ Breast Cancer

Quantitative Data from Preclinical PDX Studies

The efficacy of Vosilasarm, both as a monotherapy and in combination, has been evaluated in
various AR+/ER+ breast cancer PDX models. The following tables summarize the key

gquantitative findings from these studies.

Table 1: Vosilasarm Monotherapy in AR+/ER+ Breast Cancer PDX Models
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Vosilasarm
Treatment
PDX Model (RAD140) . Outcome Reference
Duration
Dose
Hormone-
. . 80% Tumor
independent, 3 mg/kg, twice - o
) Not Specified Growth Inhibition  [8]
ESR1 D538G daily (oral)
(TGI)
mutant
Statistically
AR/ER+ PDX 10 mg/kg/day o
. 28 days significant tumor [4]
(unspecified) (oral)

growth inhibition

Table 2: Vosilasarm Combination Therapy in AR/ER+ Breast Cancer PDX Models

Treatment
PDX Model Treatment Dose . Outcome Reference
Duration
Vosilasarm:
10 mg/kg/day
Improved
) (oral); ]
AR/ER+ PDX  Vosilasarm + o efficacy over
o Palbociclib: 28 days ) [4]
(HBCx-22) Palbociclib 100 either
monotherapy
mg/kg/day
(oral)
Enhanced
AR/ER+ PDX  Vosilasarm + N N ]
n o Not Specified  Not Specified  anti-tumor [1]
(unspecified) Palbociclib ]
efficacy
) Enhanced
AR/ER+ PDX  Vosilasarm + a a )
- ) Not Specified  Not Specified  anti-tumor [1]
(unspecified) Everolimus i
efficacy

Experimental Protocols

The following are detailed protocols for the use of Vosilasarm in PDX models, synthesized
from published methodologies.
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Protocol 1: Establishment and Propagation of Breast
Cancer PDX Models

This protocol describes the general procedure for implanting patient tumor tissue into
immunodeficient mice and the subsequent passaging of the established xenogratft.

Materials:

Fresh patient breast tumor tissue, collected under sterile conditions

e Immunodeficient mice (e.g., female NCr nude or NSG mice, 6-8 weeks old)
e 1.7 mg, 60-day slow-release estradiol pellets

» Sterile surgical instruments (scalpels, forceps, scissors)

e Phosphate-buffered saline (PBS) or RPMI-1640 medium

o Matrigel® (optional)

» Anesthetic (e.g., isoflurane or ketamine/xylazine)

o Skin adhesive or sutures

Procedure:

o Estradiol Supplementation: For ER+ models, subcutaneously implant an estradiol pellet into
the flank of each mouse 24-48 hours prior to tumor implantation.

e Tumor Tissue Preparation:

o In a sterile biosafety cabinet, wash the fresh patient tumor tissue in cold PBS or RPMI-
1640 medium.

o Remove any non-tumor tissue.

o Mince the tumor tissue into small fragments of approximately 2-3 mms.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Surgical Implantation:

Anesthetize the mouse.

o

[¢]

Make a small incision on the flank or in the mammary fat pad.

[¢]

Using forceps, create a subcutaneous pocket.

[e]

(Optional) Mix the tumor fragment with Matrigel® to improve engraftment.

o

Implant one tumor fragment into the subcutaneous pocket.
o Close the incision with skin adhesive or sutures.
e Monitoring:
o Monitor the mice for tumor growth by caliper measurement twice weekly.
o Calculate tumor volume using the formula: (Length x Width?) / 2.
» Passaging:
o When a tumor reaches approximately 1,000-1,500 mms3, euthanize the mouse.

o Aseptically resect the tumor and prepare fragments for implantation into new host mice as
described in step 2.

Protocol 2: In Vivo Efficacy Study of Vosilasarm in PDX
Models

This protocol outlines the procedure for evaluating the anti-tumor activity of Vosilasarm in mice
bearing established PDX tumors.

Materials:
e Mice with established PDX tumors (tumor volume 150-250 mms3)

e Vosilasarm (RAD140)
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e Vehicle for oral gavage (e.g., 0.5% methylcellulose)
e Dosing cannulas (oral gavage needles)

» Calipers for tumor measurement

Procedure:

e Randomization: Once tumors reach the desired volume range (150-250 mm3), randomize the
mice into treatment and control groups (n=8-10 mice per group).

» Drug Preparation: Prepare a suspension of Vosilasarm in the vehicle at the desired
concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution where 0.2 mL
contains 0.2 mg of Vosilasarm).

e Dosing Administration:

o Administer Vosilasarm to the treatment group via oral gavage daily at the specified dose
(e.g., 10 mg/kg).

o Administer an equivalent volume of the vehicle to the control group.
e Tumor Growth Monitoring:

o Measure tumor volumes with calipers twice weekly for the duration of the study (e.g., 28
days).

o Monitor animal body weight and overall health.

o Data Analysis:

[e]

Calculate the average tumor volume for each group at each time point.

o

Determine the percent tumor growth inhibition (% TGI) at the end of the study.

[¢]

Perform statistical analysis to compare the treatment group to the control group.
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+ Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested for
analysis of biomarkers (e.g., AR, ERaq, Ki67) by IHC, Western blot, or gPCR.

1. Obtain Fresh
Patient Tumor Tissue

2. Implant Tumor Fragment
into Immunodeficient Mouse

'

3. Monitor Tumor Growth
(PDX Establishment)

'

4. Randomize Mice when
Tumors Reach 150-250 mm3

5. Daily Oral Dosing

Vehicle Control 6. Monitor Tumor Volume
& Animal Health (2x/week)

7. Data Analysis

(% TG, Statistics)

8. (Optional) Pharmacodynamic
Analysis on Harvested Tumors
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Caption: Experimental Workflow for Vosilasarm Efficacy Testing in PDX Models

Protocol 3: Immunohistochemistry (IHC) for Androgen
Receptor

This protocol provides a general guideline for performing IHC to detect AR expression in PDX
tumor tissue.

Materials:

o Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 um)
e Primary antibody: anti-Androgen Receptor antibody

e Secondary antibody and detection system (e.g., HRP-conjugated)

» Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

¢ Hematoxylin counterstain

e Microscope

Procedure:

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate
through a graded series of ethanol to water.

» Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

¢ Blocking: Block endogenous peroxidase activity and non-specific binding sites.

e Primary Antibody Incubation: Incubate the slides with the primary anti-AR antibody at the
optimized dilution and duration.

e Secondary Antibody and Detection: Apply the secondary antibody followed by the detection
reagent as per the manufacturer's instructions.

o Counterstaining: Counterstain the slides with hematoxylin.
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e Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.

e Analysis: Examine the slides under a microscope. AR-positive cells will show nuclear
staining. Quantify the percentage of positive cells and the staining intensity. A tumor is
typically considered AR+ if 210% of tumor cell nuclei show positive staining.[10]

Conclusion

Vosilasarm has demonstrated significant preclinical anti-tumor activity in AR+/ER+ breast
cancer PDX models. The provided application notes and protocols offer a framework for
researchers to further investigate the therapeutic potential of Vosilasarm and to explore its
mechanism of action in clinically relevant settings. The use of well-characterized PDX models
will be crucial in identifying patient populations most likely to benefit from this targeted therapy
and in guiding its future clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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